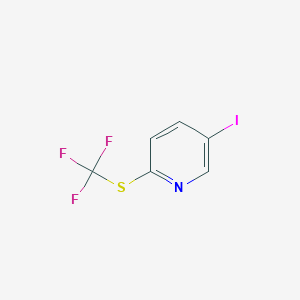

5-Iodo-2-(trifluoromethylthio)pyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-碘-2-(三氟甲基硫)吡啶是一种化学化合物,其分子式为C6H3F3INS,分子量为305.059 g/mol 。该化合物以其结构中连接在吡啶环上的碘原子和三氟甲基硫基团而著称。由于其独特的化学性质,它被广泛应用于各种科学研究领域。

准备方法

一种常见的制备方法是在特定条件下,使2-氯-5-(三氟甲基硫)吡啶与碘反应 。工业生产方法可能有所不同,但通常遵循类似的合成路线,并优化反应条件以确保高产率和高纯度。

化学反应分析

5-碘-2-(三氟甲基硫)吡啶可发生多种类型的化学反应,包括:

取代反应: 通过亲核取代反应,碘原子可以被其他取代基取代。

氧化和还原反应: 该化合物可以发生氧化和还原反应,改变碘原子的氧化态。

偶联反应: 它可以参与偶联反应,形成更复杂的分子。

这些反应中常用的试剂包括亲核试剂、氧化剂和还原剂。形成的主要产物取决于具体的反应条件和所用试剂。

科学研究应用

5-碘-2-(三氟甲基硫)吡啶被用于各种科学研究领域,包括:

化学: 它是合成更复杂有机分子的构建块。

生物学: 该化合物用于生物体系的研究以及生物活性分子的开发。

工业: 该化合物用于农药和其他工业化学品的生产.

作用机制

5-碘-2-(三氟甲基硫)吡啶的作用机制涉及它与特定分子靶标和途径的相互作用。三氟甲基硫基团可以增强化合物的亲脂性,使其能够更有效地与生物膜和蛋白质相互作用。碘原子可以参与卤键,影响化合物与其靶标的结合亲和力。

相似化合物的比较

5-碘-2-(三氟甲基硫)吡啶可以与其他类似化合物进行比较,例如:

2-碘-5-三氟甲基吡啶: 该化合物具有类似的结构,但缺少三氟甲基硫基团.

2-氯-5-碘吡啶: 该化合物具有氯原子而不是三氟甲基硫基团.

3-碘-5-(三氟甲基)-1H-吡咯并[2,3-b]吡啶: 该化合物具有不同的环结构,但含有类似的取代基.

5-碘-2-(三氟甲基硫)吡啶中三氟甲基硫基团的存在使其独一无二,因为它赋予了不同的化学性质,这些性质在各种应用中可能是有利的。

生物活性

5-Iodo-2-(trifluoromethylthio)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include an iodine atom and a trifluoromethylthio group. These functional groups enhance its reactivity and potential biological activity, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C6H3F3INS. The presence of the iodine atom and the trifluoromethylthio group significantly influences its chemical behavior, particularly in terms of enzyme interactions and binding affinities.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The iodine atom can participate in halogen bonding, while the trifluoromethylthio group can enhance lipophilicity, thereby improving membrane permeability and binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs, enhancing therapeutic efficacy or toxicity profiles.

- Protein-Ligand Interactions : Molecular docking studies indicate that this compound forms stable complexes with various proteins, modulating their activity and influencing biological pathways.

Biological Activity Data

Research findings indicate significant biological activities associated with this compound. Below is a summary table of key studies highlighting its biological effects:

| Study | Biological Target | Effect | Methodology |

|---|---|---|---|

| Study A | CYP1A2 | Inhibition | Kinetic assays |

| Study B | Protein Kinase X | Activation | Molecular docking |

| Study C | Cancer Cell Lines | Cytotoxicity | Cell viability assays |

Case Studies

- CYP1A2 Inhibition : In vitro studies demonstrated that this compound significantly inhibits CYP1A2 activity, leading to increased plasma concentrations of substrates metabolized by this enzyme. This finding suggests potential drug-drug interaction risks when co-administered with CYP1A2 substrates.

- Anticancer Activity : A study involving various cancer cell lines showed that the compound exhibits cytotoxic effects, with IC50 values indicating potent activity against specific cancer types. The mechanism was linked to apoptosis induction and cell cycle arrest.

- Molecular Docking Studies : Computational analyses revealed that this compound binds effectively to several protein targets, suggesting its potential as a lead compound in drug design.

Applications in Medicinal Chemistry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals. Its ability to interact with biological targets positions it as a promising candidate for developing new therapeutic agents, particularly in the fields of oncology and metabolic disorders.

属性

分子式 |

C6H3F3INS |

|---|---|

分子量 |

305.06 g/mol |

IUPAC 名称 |

5-iodo-2-(trifluoromethylsulfanyl)pyridine |

InChI |

InChI=1S/C6H3F3INS/c7-6(8,9)12-5-2-1-4(10)3-11-5/h1-3H |

InChI 键 |

PBQRUQXLLDMFCD-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=NC=C1I)SC(F)(F)F |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。